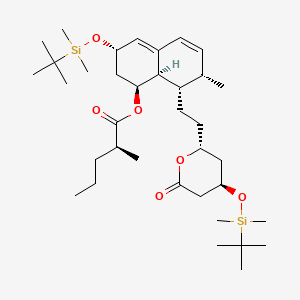

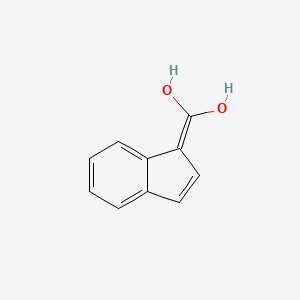

![molecular formula C11H24O4Si2 B589875 Polysiloxanes, di-Me, Me 3-[(1-oxo-2-propenyl)oxy]propyl CAS No. 158061-40-6](/img/structure/B589875.png)

Polysiloxanes, di-Me, Me 3-[(1-oxo-2-propenyl)oxy]propyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Acryloxypropyl)methylsiloxane-dimethylsiloxane copolymer is a type of silicone acrylate pre-polymer . It is a colorless to pale yellow clear liquid . This copolymer undergoes the same reactions generally associated with methacrylates and acrylates, the most conspicuous being radical-induced polymerization .

Synthesis Analysis

High-molecular-weight poly[(aminopropyl)methylsiloxane-co-dimethylsiloxane] (P2) and poly[(aminoethylaminopropyl)-methylsiloxane-co-dimethylsiloxane] (P3) were synthesized through base equilibration of 3-aminopropylheptamethylcyclo-tetrasiloxane or N-b-aminoethyl-g-aminopropylheptamethyl-cyclotetrasiloxane with octamethylcyclotetrasiloxane . These materials were crosslinked with oligo[(acryloxypropyl)methylsiloxane-co-dimethylsiloxane] (AP-PDMS) via an aza-Michael reaction to produce novel silicone rubbers .Molecular Structure Analysis

The molecular weight of the copolymer is 276.48g/mol . It has a linear formula of C11H24O4Si2 . The compound is canonicalized with 1 covalently-bonded unit count . It has 17 heavy atoms, 4 hydrogen bond acceptors, and 0 hydrogen bond donors .Chemical Reactions Analysis

Methacrylate- and acrylate-functional siloxanes undergo the same reactions generally associated with methacrylates and acrylates, the most conspicuous being radical-induced polymerization . Acrylate-functional siloxanes cure at > 10x as fast as methacrylate-functional siloxanes on exposure to UV in the presence of a photoinitiator such as ethylbenzoin .Physical And Chemical Properties Analysis

The copolymer has a boiling point of > 205 °C, a melting point of < -60 °C, and a flash point of 205 °C . Its density is 1.1 g/cm^3 . The copolymer has a viscosity kinematic of 50 - 125 cSt .Applications De Recherche Scientifique

Synthèse et réactions

Les polysiloxanes, également connus sous le nom de poly(méthylhydrosiloxanes) (PMHS), sont des polymères hybrides inorganiques-organiques avec une structure inorganique, composés d'atomes de silicium et d'oxygène alternativement liés . Ils sont utilisés pour la réticulation des élastomères de silicone et des polymères précéramiques afin de protéger leur forme . Ils sont également utilisés pour l'addition de différents groupes organiques à l'atome de silicium, via des réactions d'hydrosilylation ou de substitution nucléophile .

Applications hydrophiles

Des polysiloxanes fonctionnels, tels que le copolymère (acryloxypropyl)méthylsiloxane-diméthylsiloxane, ont été synthétisés et utilisés pour la modification hydrophile d'un copolymère tribloc de poly(styrène-b-butadiène-b-styrène) . L'élastomère de silicone émettant de la lumière bleue qui en résulte présente une excellente hydrophilie, ce qui peut être utile dans les domaines biomédicaux .

Fabrication additive à l'échelle micro

Le composé, également connu sous le nom d'IP-PDMS, a été utilisé dans la fabrication additive (AM) à l'échelle micro, en particulier dans la polymérisation à deux photons (2PP) AM . Cet article de recherche présente une caractérisation matérielle complète d'IP-PDMS, qui est un matériau prometteur pour les systèmes microélectromécaniques (MEMS) souples à l'échelle micro, y compris la microfluidique, les dispositifs de stockage et les technologies de matériaux intelligents à l'échelle micro .

Applications durcissables par irradiation

Les polysiloxanes peuvent être rendus durcissables par irradiation, et la méthodologie de durcissement peut utiliser des sources de rayonnement telles que les ultraviolets, les faisceaux d'électrons et les rayonnements gamma . Cela les rend adaptés à une variété d'applications où le durcissement par irradiation est bénéfique.

Applications industrielles

Les polysiloxanes sont utilisés dans l'industrie pour la production de silicones . Ils sont également utilisés pour les modifications de différents polymères et en science des matériaux<a aria-label="1: Polysiloxanes are used in the industry for the production of silicones1" data-citationid="778

Safety and Hazards

Orientations Futures

The copolymer shows itself to be a promising material for micro-scale soft MEMS, including microfluidics, storage devices, and micro-scale smart material technologies . It has been used in the development of microdevices with soft components through the application of two-photon polymerization (2PP) technique .

Propriétés

IUPAC Name |

3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O4Si2/c1-7-11(12)14-9-8-10-16(3,4)15-17(5,6)13-2/h7H,1,8-10H2,2-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLGKDFLASNUML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)O[Si](C)(C)CCCOC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158061-40-6 |

Source

|

| Record name | Siloxanes and Silicones, di-Me, Me 3-[(1-oxo-2-propen-1-yl)oxy]propyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Acryloxypropyl)methylsiloxane-dimethylsiloxane copolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}ethan-1-ol](/img/structure/B589810.png)

![N-(1-Iodo-1H-benzo[d][1,2,3]triazol-7-yl)-4-methylbenzenesulfonamide](/img/structure/B589814.png)